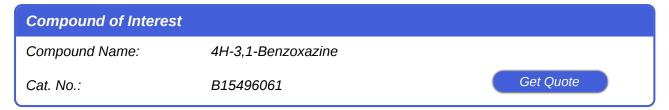


Cross-Validation of 4H-3,1-Benzoxazine Experimental Data: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data for various **4H-3,1- benzoxazine** derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibition properties. The data presented is compiled from multiple studies to offer a cross-validation of the therapeutic potential of this heterocyclic scaffold. Detailed experimental protocols are provided for key assays to support the reproducibility of the cited findings.

Anticancer Activity of 4H-3,1-Benzoxazine Derivatives

The anticancer potential of **4H-3,1-benzoxazine** derivatives has been evaluated against a range of human cancer cell lines. The following tables summarize the cytotoxic activities, primarily presented as IC50 and ID50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability.

Table 1: Cytotoxicity of 4H-benzo[d][1][2]oxazines Against Breast Cancer Cell Lines[3]



Compound	MCF-7 IC50 (μM)	CAMA-1 IC50 (μM)	HCC1954 IC50 (μM)	SKBR-3 IC50 (μΜ)
16	0.30	0.16	0.51	0.09
24	1.5	1.2	2.1	1.8
25	0.8	0.6	1.1	0.7
26	2.3	1.9	3.2	2.5

Table 2: Anti-proliferative Activity of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines[4]

Compound	PC-3 IC50 (μM)	NHDF IC50 (μM)	MDA-MB- 231 IC50 (μΜ)	MIA PaCa-2 IC50 (μM)	U-87 MG IC50 (μM)
14f	9.71	7.84	12.9	9.58	16.2

Table 3: In Vitro Cytotoxicity of Azlactone–Benzoxazinone Hybrid Compounds against MCF-7 Breast Cancer Cell Line[5]

Compound	IC50 (mM)
Hybrid Compound 1	8
Hybrid Compound 2	12
Hybrid Compound 3	15
Hybrid Compound 4	20

Antimicrobial Activity of 4H-3,1-Benzoxazine Derivatives

Several **4H-3,1-benzoxazine** derivatives have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. The Kirby-Bauer disk diffusion method is a widely



used technique to assess antimicrobial activity, where the diameter of the zone of inhibition around a disk impregnated with the test compound corresponds to its inhibitory effect.

Table 4: Antibacterial and Antifungal Activity of Benzoxazine Derivatives (Zone of Inhibition in mm)[6]

Compound	Staphylococcu s aureus (G+)	Escherichia coli (G-)	Candida albicans (fungus)	Aspergillus flavus
c-1	21	23	16	12
c-2	17	20	0.0	0.0
Amoxicillin (Standard)	30	32	24	21

Table 5: Antimicrobial Activity of 2H-benzo[b][1][7]oxazin-3(4H)-one Derivatives (Zone of Inhibition in mm)[8]

Compound	E. coli	S. aureus	B. subtilis
4a	20	-	-
4b	-	-	-
4c	-	-	-
4d	-	-	-
4e	22	20	18
4f	-	-	-
4g	-	-	-

Enzyme Inhibition by 4H-3,1-Benzoxazine Derivatives



The 4H-3,1-benzoxazin-4-one scaffold has been identified as a promising framework for the development of enzyme inhibitors, particularly for proteases.

Table 6: Inhibition of Cathepsin G by Substituted 4H-3,1-benzoxazin-4-one Derivatives[9][10] [11]

Inhibitor	IC50 (μM)
1	>50
2	0.84 ± 0.11
3	>50
4	>50
5	5.5
6	2.3
7	1.2

Experimental Protocols Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.[12][13]

- Cell Seeding: Cancer cells, such as those from the A549 lung adenocarcinoma line, are seeded in a 96-well plate at a density of approximately 10,000 cells per well in 200 μL of culture medium. The plate is then incubated for 24 hours to allow for cell attachment.[14]
- Compound Treatment: The test compounds (4H-3,1-benzoxazine derivatives) are dissolved
 in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control
 wells containing untreated cells and vehicle controls are also included. The plate is incubated
 for a further 24-72 hours.[12]
- MTT Addition: After the incubation period, the culture medium is removed, and 20 μL of MTT solution (typically 5 mg/mL in PBS) is added to each well. The plate is then incubated for 3-4



hours at 37°C in the dark.[14][15]

- Formazan Solubilization: During the incubation, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The supernatant is removed, and 200 μL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[14][15]
- Absorbance Measurement: The absorbance of the resulting purple solution is measured
 using a microplate reader at a wavelength of 570 nm.[12] The percentage of cell viability is
 calculated by comparing the absorbance of the treated wells to that of the untreated control
 wells.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method is a standardized procedure for determining the susceptibility of bacteria to various antimicrobial agents.[2][7][16][17]

- Inoculum Preparation: A standardized bacterial suspension is prepared by picking several colonies from a pure culture and suspending them in a sterile broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.
- Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial
 suspension, and excess fluid is removed by pressing the swab against the inside of the tube.
 The surface of a Mueller-Hinton agar plate is then evenly inoculated with the bacteria to
 create a lawn. The plate is allowed to dry for a few minutes.[18]
- Application of Disks: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound (4H-3,1-benzoxazine derivative). The disks are then aseptically placed on the surface of the inoculated agar plate.[7]
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- Measurement of Inhibition Zone: After incubation, the diameter of the zone of complete
 inhibition around each disk is measured in millimeters. The size of the zone is proportional to
 the susceptibility of the bacterium to the compound.[18]



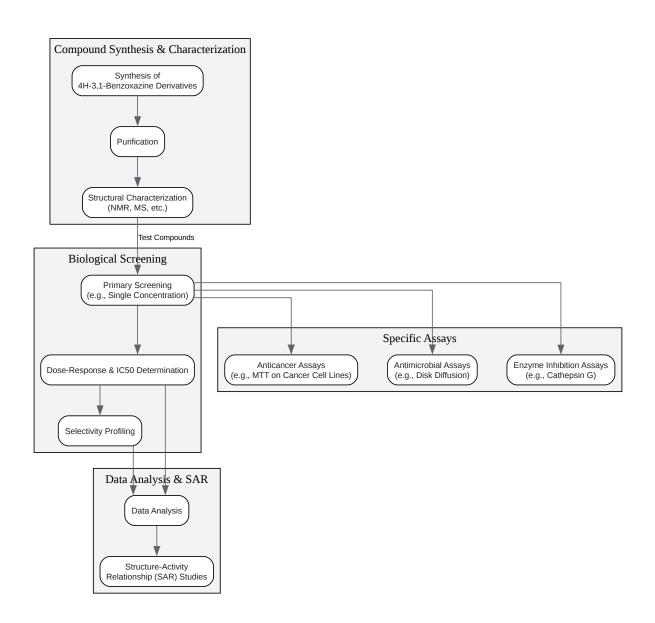
Cathepsin G Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Cathepsin G, a serine protease.[19][20]

- Reagent Preparation: A buffer solution (e.g., 100 mM HEPES, pH 7.5), a solution of the Cathepsin G enzyme, and a solution of a chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-Nitroanilide) are prepared.[20]
- Assay Setup: The assay is typically performed in a 96-well plate. The test compound (inhibitor) at various concentrations is pre-incubated with the Cathepsin G enzyme solution for a defined period (e.g., 10-15 minutes) at 37°C.[21]
- Substrate Addition: The enzymatic reaction is initiated by adding the chromogenic substrate to the wells containing the enzyme and inhibitor.
- Kinetic Measurement: The plate is immediately placed in a microplate reader, and the increase in absorbance at 405 nm (due to the release of p-nitroaniline from the substrate) is monitored over time.[19]
- Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in the absence of the inhibitor. The IC50 value is then determined from a dose-response curve.

Visualizations Experimental Workflow for Compound Screening





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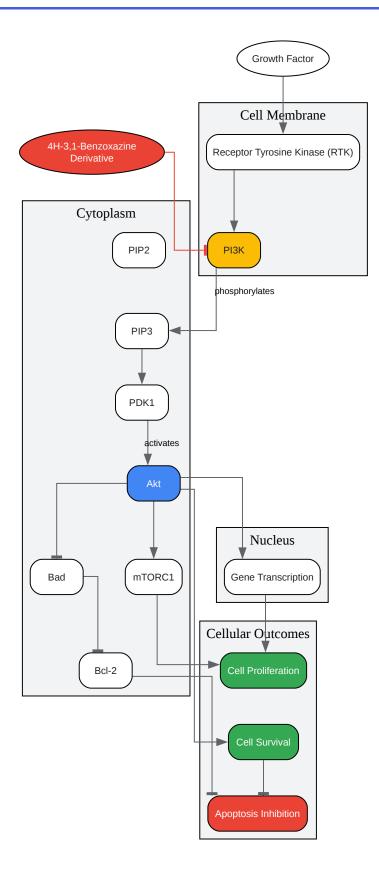


Caption: A generalized experimental workflow for the synthesis, screening, and evaluation of **4H-3,1-benzoxazine** derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Its dysregulation is frequently observed in cancer, making it a key target for anticancer drug development. Some 1,4-benzoxazine derivatives have been investigated as inhibitors of PI3Kα.





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Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by **4H-3,1- benzoxazine** derivatives.

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